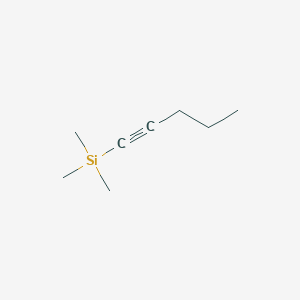

1-(Trimethylsilyl)-1-pentin

Übersicht

Beschreibung

1-(Trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentyne backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Trimethylsilyl)-1-pentyne is a versatile building block in organic synthesis, particularly for forming carbon-carbon bonds through various reactions such as:

- Cross-Coupling Reactions : It serves as a coupling partner in Suzuki and Sonogashira reactions, facilitating the formation of complex molecules.

- Alder-Ene Reactions : This compound has been successfully used in the synthesis of bioactive molecules like credneramide A and B through ruthenium-catalyzed Alder-ene reactions, demonstrating its utility in constructing complex diene structures .

Biological Applications

In biological research, 1-(Trimethylsilyl)-1-pentyne is employed for:

- Synthesis of Pharmaceuticals : Its derivatives are investigated for potential therapeutic applications, particularly in drug development.

- Bioconjugation : The trimethylsilyl group enhances the volatility and stability of compounds, making them suitable for analysis and further biological studies.

Material Science

The compound is also significant in material science applications:

- Polymer Production : It is used in synthesizing advanced materials and specialty chemicals that require specific reactivity profiles.

- Silicone Chemistry : The presence of silicon allows for unique interactions and properties in silicone-based materials.

Case Study 1: Synthesis of Credneramide A and B

In a study published in Organic Letters, researchers utilized 1-(Trimethylsilyl)-1-pentyne as a key intermediate in synthesizing credneramide A and B. The compound was involved in a ruthenium-catalyzed Alder-ene reaction with derivatives of 5-hexenoic acid, leading to the formation of the desired diene structures essential for these biologically active molecules .

Case Study 2: Cross-Coupling Reactions

Another investigation highlighted the effectiveness of 1-(Trimethylsilyl)-1-pentyne in cross-coupling reactions. The compound was employed as a coupling partner in a series of Suzuki reactions, demonstrating its ability to produce high yields of biaryl compounds under mild conditions .

Wirkmechanismus

Target of Action

Instead, it is used in organic chemistry as a reagent . The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume .

Mode of Action

The trimethylsilyl group in 1-(Trimethylsilyl)-1-pentyne can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . This is achieved by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .

Pharmacokinetics

The trimethylsilyl group can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Result of Action

The primary result of the action of 1-(Trimethylsilyl)-1-pentyne is the formation of trimethylsiloxy groups on the target molecule . This can increase the volatility of the molecule, making it more suitable for certain types of analysis . Additionally, trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1-pentyne can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

Reactants: Trimethylsilylacetylene and an alkyl halide (e.g., 1-bromopentane).

Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Procedure: The base deprotonates the trimethylsilylacetylene, forming a nucleophilic acetylide anion, which then undergoes nucleophilic substitution with the alkyl halide to yield 1-(Trimethylsilyl)-1-pentyne.

Industrial Production Methods: While specific industrial production methods for 1-(Trimethylsilyl)-1-pentyne are not extensively documented, the general principles of organosilicon chemistry and large-scale organic synthesis apply. Industrial synthesis would likely involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trimethylsilyl)-1-pentyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Vergleich Mit ähnlichen Verbindungen

- 1-(Trimethylsilyl)-1-propyne

- 1-(Trimethylsilyl)-1-butene

- 1-(Trimethylsilyl)-1-hexene

Comparison: 1-(Trimethylsilyl)-1-pentyne is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance between reactivity and steric hindrance, making it suitable for a wide range of synthetic applications.

Biologische Aktivität

1-(Trimethylsilyl)-1-pentyne, a compound characterized by its trimethylsilyl group and alkyne structure, has garnered interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Trimethylsilyl)-1-pentyne has the molecular formula and a molecular weight of approximately 144.29 g/mol. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable intermediate in chemical reactions.

The biological activity of 1-(Trimethylsilyl)-1-pentyne is largely attributed to its ability to participate in various chemical reactions, including click chemistry. This feature allows it to form covalent bonds with biomolecules, which can be utilized for drug delivery systems or as labeling agents in biological studies. The trimethylsilyl group may also influence the compound's interaction with biological systems by enhancing its solubility and reactivity.

Table 1: Summary of Biological Activities Related to Alkynes

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Alkynes | Antimicrobial | |

| Alkynes | Anti-inflammatory | |

| 1-(Trimethylsilyl)-1-pentyne | Potential enzyme interactions |

Case Study 1: Antimicrobial Properties

Research has indicated that certain alkynes exhibit significant antimicrobial activity against various pathogens. For example, derivatives similar to 1-(Trimethylsilyl)-1-pentyne have been tested against bacterial strains, demonstrating inhibition zones that suggest potential as therapeutic agents.

Case Study 2: Click Chemistry Applications

The application of 1-(Trimethylsilyl)-1-pentyne in click chemistry has been explored for bioconjugation purposes. Its ability to react with azides allows for the formation of stable links with biomolecules, enhancing drug delivery mechanisms and targeting specificity in cancer therapies.

Pharmacokinetics and Toxicology

The pharmacokinetics of 1-(Trimethylsilyl)-1-pentyne are not extensively documented; however, compounds with similar structures typically exhibit favorable absorption characteristics due to their lipophilicity. Toxicological assessments are essential to determine safe dosage levels and potential side effects when used in therapeutic contexts.

Eigenschaften

IUPAC Name |

trimethyl(pent-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABCDUQQPBAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375383 | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-17-2 | |

| Record name | Trimethyl-1-pentyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18270-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(Trimethylsilyl)-1-pentyne in the synthesis of credneramide A and B?

A1: 1-(Trimethylsilyl)-1-pentyne serves as a key building block in the synthesis of credneramide A and B. It participates in a ruthenium-catalyzed Alder-ene reaction with 5-hexenoic acid derivatives. This reaction forms the characteristic 1,4-diene substructure found in both credneramide molecules [].

Q2: How does the use of 1-(Trimethylsilyl)-1-pentyne compare to alternative approaches in this synthesis?

A2: The research paper compares the use of 1-(Trimethylsilyl)-1-pentyne in a ruthenium-catalyzed Alder-ene reaction to a cobalt-catalyzed Alder-ene reaction using 1-chloropent-1-yne []. Both approaches successfully lead to intermediates that can be further elaborated into credneramide A and B. This comparison highlights the versatility of different catalytic systems and starting materials in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.